2-(3-Phenylpropyl)-4H-1-benzopyran-4-one
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Overview
Description
2-(3-phenylpropyl)-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylpropyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 3-phenylpropyl bromide with 4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-phenylpropyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenylpropyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.
Scientific Research Applications
2-(3-phenylpropyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-phenylpropyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(3-phenylpropyl)-4H-chromen-4-one can be compared with other chromone derivatives and phenylpropyl-substituted compounds:
Chromone Derivatives: Compounds like 4H-chromen-4-one and its various substituted forms.
Phenylpropyl-Substituted Compounds: Molecules such as 3-phenylpropylamine and 3-phenylpropyl alcohol.
Uniqueness
The unique combination of the chromone core and the 3-phenylpropyl substituent in 2-(3-phenylpropyl)-4H-chromen-4-one imparts distinct chemical and biological properties
Properties
CAS No. |
92891-90-2 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-(3-phenylpropyl)chromen-4-one |
InChI |
InChI=1S/C18H16O2/c19-17-13-15(20-18-12-5-4-11-16(17)18)10-6-9-14-7-2-1-3-8-14/h1-5,7-8,11-13H,6,9-10H2 |
InChI Key |
KJUKBKWWNNLQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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